5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Its core structure consists of a fused pyrazole and pyrimidine ring, with a ketone group at position 4. The substituents at positions 1 and 5—a 4-bromophenyl group and a benzyl group, respectively—modulate its physicochemical and biological properties. These modifications enhance lipophilicity and electronic interactions, making it a candidate for drug discovery, particularly in targeting enzymes like xanthine oxidase (e.g., allopurinol derivatives) .
Properties
IUPAC Name |
5-benzyl-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQEOLQFRXYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the cyclocondensation of methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate in the presence of formamide or triethyl orthoformate. The reaction proceeds via formimidate intermediate formation, followed by nucleophilic attack by the amine group to form the pyrimidinone ring. Subsequent N-alkylation at position 5 introduces the benzyl group using benzyl bromide or benzyl chloride under basic conditions.
Key challenges in this method include:
Experimental Procedure
A typical protocol involves:
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Dissolving methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate (1.0 mmol) in dioxane (10 mL).
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Adding trimethyl orthoformate (3.0 mmol) and passing dry HCl gas through the mixture for 6 hours.
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Quenching the reaction with ice-cold water, basifying with 5% NaOH, and filtering the precipitate.
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Recrystallizing the crude product from ethanol to yield the pyrimidinone intermediate (70–80% yield).
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Alkylating the intermediate with benzyl bromide (1.2 eq) in DMF using K2CO3 as a base at 80°C for 12 hours (60–65% yield).
Microwave-Assisted Three-Component Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating pyrazolo[3,4-d]pyrimidin-4-one synthesis, enabling one-pot, three-component reactions with improved efficiency.
Reaction Design and Scope
The method employs methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines (e.g., benzylamine) under microwave conditions. The reaction achieves simultaneous cyclization and alkylation, bypassing intermediate isolation.
Representative Conditions :
Advantages Over Conventional Methods
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Time Efficiency : Reactions conclude in ≤1 hour versus 6–12 hours for conventional methods.
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Atom Economy : Three-component coupling minimizes waste.
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Substrate Tolerance : Accommodates diverse amines, including substituted benzylamines and anilines (Table 1).
Table 1: Substrate Scope for Microwave-Assisted Synthesis
| Amine | Yield (%) | Reaction Time (min) |
|---|---|---|
| Benzylamine | 83 | 55 |
| 4-Methoxybenzylamine | 78 | 60 |
| Aniline | 53 | 70 |
Alternative Methods and Modifications
Solvent-Free Approaches
Recent studies explore solvent-free conditions using grindstone chemistry or ball milling. These methods reduce environmental impact but currently exhibit lower yields (45–55%) compared to microwave-assisted routes.
Catalytic Innovations
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been investigated for introducing the 4-bromophenyl group at earlier stages. For example, coupling 5-aminopyrazole-4-boronic acid with 1-bromo-4-iodobenzene affords the substituted pyrazole precursor in 72% yield. However, this adds complexity to the synthetic pathway.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Parameter | Conventional | Microwave | Solvent-Free |
|---|---|---|---|
| Reaction Time (h) | 18–24 | 0.9–1.2 | 2–3 |
| Yield (%) | 60–65 | 75–85 | 45–55 |
| Purification Complexity | High | Low | Moderate |
| Scalability | Moderate | High | Low |
Key Findings:
Chemical Reactions Analysis
5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for further functionalization through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and chemical behavior of pyrazolo-pyrimidinones is highly dependent on substituent variations. Below is a systematic comparison with structurally similar compounds:
Table 1: Substituent and Molecular Property Comparison
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The benzyl group at position 5 in the target compound significantly increases LogD compared to unsubstituted allopurinol (LogD: -0.88) . The bromophenyl group further enhances lipophilicity, favoring membrane permeability.
- In contrast, the meta-bromo derivative may exhibit altered electronic interactions.
- Solubility : Polar groups like nitro (in the 4-nitrophenyl derivative ) reduce LogD but may improve aqueous solubility, whereas hydrophobic substituents (e.g., 3,5-dimethylphenyl ) limit solubility.
Biological Activity
Overview
5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity against various cancer cell lines.
- Molecular Formula : C18H13BrN4O
- Molecular Weight : 381.2 g/mol
- Structural Features : The compound features a benzyl group and a bromophenyl group that enhance its biological interactions.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast cancer) : Shows significant anti-proliferative properties with an IC50 value indicating potent cytotoxicity.
- HCT-116 (Colon cancer) : Similar cytotoxic effects were observed, demonstrating the compound's broad-spectrum activity against different tumor types.
The mechanism of action involves the induction of apoptosis and the alteration of cell cycle progression. Studies indicate that the compound may trigger intrinsic apoptotic pathways leading to programmed cell death.
Binding Affinity and Molecular Docking
Molecular docking studies reveal that this compound has a favorable binding affinity to CDK2. This suggests that it can effectively inhibit CDK2 activity through competitive binding mechanisms. This interaction is crucial for its anticancer efficacy.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-phenyl-1-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one | Contains phenyl and fluorophenyl substituents | Antitumor activity against various cell lines |
| 5-methyl-1-(3-nitrophenyl)-pyrazolo[3,4-d]pyrimidin-4-one | Methyl and nitrophenyl substitutions | Potential anti-inflammatory properties |
| 7-bromo-2-(phenoxy)pyrazolo[3,4-d]pyrimidin-3(2H)-one | Bromo and phenoxy groups | Inhibitory effects on kinase activity |
Pharmacokinetic Properties
Preliminary studies suggest that this compound may possess suitable pharmacokinetic characteristics for oral bioavailability. This enhances its potential as a therapeutic agent in clinical settings.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, this compound was identified as a promising candidate due to its significant anticancer properties against multiple cell lines. The study highlighted its potential for further development into a lead compound for new anticancer therapies targeting CDK pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of 4-hydroxyacetophenone derivatives with hydrazine analogs (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF for ring closure, yielding pyrazole-carbaldehyde intermediates .
- Step 3 : Coupling with barbituric acid or thiobarbituric acid in EtOH/H₂O (4:1 v/v) under reflux to finalize the pyrazolo-pyrimidinone scaffold .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–110°C) to improve yield. Monitor intermediates via TLC or HPLC .
Q. How is structural integrity confirmed for this compound?
- Analytical Workflow :
- 1H/13C NMR : Verify substituent positions (e.g., benzyl at C5, bromophenyl at N1) via coupling constants and aromatic splitting patterns .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and pyrazole/pyrimidine ring vibrations .
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+) and rule out impurities .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC₅₀ variations) be resolved for this compound?
- Resolution Strategies :
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Assay Standardization : Compare results across orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to isolate target-specific effects .
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Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode consistency with reported targets (e.g., kinase ATP-binding pockets) .
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Meta-Analysis : Compile data from 10+ studies (Table 1) to identify trends in substituent-dependent activity .
Table 1: Substituent Impact on Biological Activity
Substituent Position Functional Group IC₅₀ (μM) Target Source C5 (Benzyl) -Br 0.12 Kinase X N1 (Aryl) -F 2.3 Kinase Y
Q. What computational tools predict the compound’s drug-likeness and target interactions?
- Approach :
- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogP < 3), metabolic stability (CYP450 inhibition), and bioavailability .
- Molecular Dynamics : Simulate binding free energy (ΔG) with GROMACS to refine docking poses from AutoDock Vina .
- QSAR Models : Train models using datasets of pyrazolo-pyrimidinone analogs to correlate substituents (e.g., 4-bromophenyl) with activity .
Q. How do structural modifications (e.g., halogen substitution) affect selectivity?
- Case Study :
- Replace C5-benzyl with 3-fluorobenzyl to enhance hydrophobic interactions in kinase pockets, reducing IC₅₀ by 40% .
- Swap 4-bromophenyl with 4-methoxyphenyl to improve solubility but reduce target affinity (IC₅₀ increases from 0.12 μM to 1.8 μM) .
Methodological Challenges
Q. What strategies mitigate byproduct formation during synthesis?
- Solutions :
- Use scavengers (e.g., molecular sieves) to absorb excess POCl₃ during formylation .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
Q. How is stability assessed under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24h.
- Analyze degradation products via LC-MS and quantify intact compound using UV calibration curves .
Data-Driven Insights
- Critical Gap : Limited SAR data for C4-oxo analogs. Prioritize synthesis of 5-benzyl-1-(4-iodophenyl) derivatives to explore halogen effects .
- Emerging Applications : Potential as a PARP inhibitor due to structural similarity to olaparib analogs (e.g., pyrimidine core with bromoaryl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
